solubility profile of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in polar aprotic solvents
solubility profile of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in polar aprotic solvents
An In-depth Technical Guide to the Solubility Profile of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in Polar Aprotic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in common polar aprotic solvents. As a molecule with both hydrogen-bonding motifs and nonpolar alkyl groups, its solubility is a critical parameter in various stages of drug development, from synthesis and purification to formulation. This document outlines the theoretical considerations governing its solubility, provides a detailed experimental protocol for accurate solubility determination using the shake-flask method followed by HPLC analysis, and presents a framework for data interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that influences its bioavailability, manufacturability, and therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems is fundamental to process chemistry, formulation science, and analytical method development. Tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate, a carbamate-protected amino alcohol, possesses structural features that suggest a nuanced solubility profile. The presence of a hydroxyl group and a carbamate linkage provides sites for hydrogen bonding, while the tert-butyl and isopropyl groups introduce significant nonpolar character. This duality governs its interactions with different solvents.
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are frequently employed in organic synthesis, purification, and as vehicles for in vitro screening. These solvents possess significant dipole moments, enabling them to solvate polar molecules, but they do not act as hydrogen bond donors. Consequently, their interaction with solutes like tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is complex and warrants empirical investigation.
Physicochemical Properties of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate and Polar Aprotic Solvents
The principle of "like dissolves like" is a foundational concept in predicting solubility, emphasizing that compounds tend to dissolve in solvents with similar polarity.[1]
Analysis of the Solute: tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate
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Molecular Structure:
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Polar Moieties: The molecule contains a hydroxyl (-OH) group and a carbamate (-NH-C=O) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The carbamate group has a polar carbonyl (C=O) and an N-H bond capable of hydrogen donation. These groups contribute to the molecule's polarity.[2]
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Nonpolar Moieties: The presence of a tert-butyl group and an isopropyl group introduces significant nonpolar, hydrophobic character.
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Predicted Solubility Behavior: Due to this amphiphilic nature, tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is expected to exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Its solubility in nonpolar solvents is likely to be lower due to the presence of the polar functional groups.
Characteristics of Common Polar Aprotic Solvents
| Solvent | Structure | Dielectric Constant (ε) | Dipole Moment (μ, D) | Key Features |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47 | 3.96 | Highly polar, strong hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 37 | 3.82 | Highly polar, strong hydrogen bond acceptor. |
| Acetonitrile (ACN) | CH₃CN | 37.5 | 3.92 | Moderately polar, weaker hydrogen bond acceptor than DMSO and DMF. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | Lower polarity, cyclic ether structure. |
These solvents are effective at dissolving polar compounds through dipole-dipole interactions.[1] Solvents like DMSO and DMF are particularly effective due to their high polarity and ability to act as strong hydrogen bond acceptors, which can interact favorably with the -OH and N-H groups of the solute.[2]
Experimental Determination of Solubility: The Shake-Flask Method
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This technique involves generating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Experimental Workflow
The following diagram outlines the key stages of the shake-flask method for solubility determination.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in selected polar aprotic solvents at a controlled temperature.
Materials:
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tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (high purity)
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Dimethyl sulfoxide (DMSO), analytical grade
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N,N-Dimethylformamide (DMF), analytical grade
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Acetonitrile (ACN), analytical grade
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Tetrahydrofuran (THF), analytical grade
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Glass vials with screw caps
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Orbital shaker with temperature control
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Centrifuge
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Syringes and PTFE syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
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Analytical balance
Procedure:
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Preparation of Saturated Solutions:
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For each solvent, add an excess amount of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate to a glass vial. The excess solid should be clearly visible to ensure saturation.
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Add a known volume of the respective solvent to each vial.
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Seal the vials tightly to prevent solvent evaporation.
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Equilibration:
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1]
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Phase Separation:
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After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.
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Centrifuge the vials to pellet the remaining undissolved solid.
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Carefully withdraw the supernatant using a syringe and filter it through a chemically inert PTFE syringe filter to obtain a clear, particle-free saturated solution.[1]
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Quantification of Solute by HPLC:
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Preparation of Calibration Standards: Prepare a series of standard solutions of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate of known concentrations in a suitable solvent (e.g., acetonitrile).
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HPLC Analysis:
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Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.
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Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the range of the calibration curve.
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Inject the diluted saturated solutions into the HPLC system and record the peak areas.
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Data Analysis:
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Using the calibration curve, determine the concentration of the diluted saturated solutions.
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Calculate the original concentration of the saturated solution by accounting for the dilution factor.
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Self-Validating System and Trustworthiness
The described protocol incorporates self-validating steps to ensure the trustworthiness of the results:
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Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated.
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Equilibration Time: A prolonged agitation period helps to ensure that true equilibrium solubility is measured, not a kinetically limited value.
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Centrifugation and Filtration: These steps are crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
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HPLC with Calibration Curve: Provides a highly accurate and precise method for quantifying the solute concentration, minimizing analytical error.[1]
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |
| Acetonitrile (ACN) | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value |
Interpretation of Expected Results
Based on the principles of intermolecular forces, the following trend in solubility can be anticipated:
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DMSO and DMF: Due to their high polarity and strong hydrogen bond accepting capabilities, DMSO and DMF are expected to be excellent solvents for tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate, resulting in high solubility.
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Acetonitrile: Acetonitrile, being less polar than DMSO and DMF, is anticipated to be a good but less effective solvent, leading to moderate solubility.
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Tetrahydrofuran: With its lower polarity, THF is expected to exhibit the lowest solubility among the tested solvents, primarily interacting with the nonpolar regions of the solute.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in polar aprotic solvents. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain accurate and reliable solubility data. This information is critical for informed decision-making in process development, formulation design, and other aspects of pharmaceutical research. The application of the standardized shake-flask method coupled with HPLC analysis ensures the generation of high-quality, reproducible data essential for advancing drug development projects.
References
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Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Unknown. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from a source provided through Google Search.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a source provided through Google Search.
